molecular formula C12H17N4O4PS B1228233 Thiamine phosphoric acid ester CAS No. 495-23-8

Thiamine phosphoric acid ester

Cat. No.: B1228233
CAS No.: 495-23-8
M. Wt: 344.33 g/mol
InChI Key: HZSAJDVWZRBGIF-UHFFFAOYSA-N
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Description

Thiamine phosphoric acid ester, also known as thiamine monophosphate, is a derivative of thiamine (vitamin B1). Thiamine is essential for carbohydrate metabolism and neural function. This compound plays a crucial role in the body’s energy production and is involved in various biochemical processes, including the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamine phosphoric acid ester can be synthesized through the phosphorylation of thiamine. One common method involves the reaction of thiamine with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific pH and temperature to ensure the formation of the ester bond .

Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) techniques. The process involves the separation and purification of thiamine and its phosphate esters from whole blood or other biological samples. The use of HPLC allows for the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Thiamine phosphoric acid ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products:

    Hydrolysis Products: Thiamine and phosphoric acid.

    Oxidation Products: Thiochrome derivatives.

Scientific Research Applications

Thiamine phosphoric acid ester has a wide range of applications in scientific research:

Mechanism of Action

Thiamine phosphoric acid ester exerts its effects by acting as a coenzyme in various biochemical reactions. It is converted to thiamine diphosphate, the active form, which participates in the decarboxylation of alpha-keto acids and the transketolase reaction. These reactions are essential for the production of adenosine triphosphate (ATP), the primary energy currency of the cell . Thiamine diphosphate also plays a role in the regulation of ion channels in the nervous system .

Comparison with Similar Compounds

Uniqueness: Thiamine phosphoric acid ester is unique in its role as a precursor to thiamine diphosphate and its involvement in specific biochemical pathways. Unlike other thiamine derivatives, it serves as an intermediate in the phosphorylation process and has distinct applications in clinical nutrition and research .

Biological Activity

Thiamine phosphoric acid ester, a derivative of vitamin B1 (thiamine), plays a crucial role in various biological processes. This article explores its biological activity, focusing on its enzymatic functions, metabolic roles, and implications in health and disease, supported by case studies and research findings.

1. Overview of Thiamine and Its Derivatives

Thiamine is essential for carbohydrate metabolism and is converted into several phosphorylated forms, including thiamine diphosphate (TDP), thiamine monophosphate (TMP), and thiamine triphosphate (TTP). Each of these forms has distinct biological activities:

  • Thiamine Diphosphate (TDP) : Acts as a coenzyme for enzymes involved in the decarboxylation of alpha-keto acids and the pentose phosphate pathway.
  • Thiamine Monophosphate (TMP) : Functions in energy metabolism and may play roles in signaling pathways.
  • Thiamine Triphosphate (TTP) : Involved in neurotransmitter release and synaptic transmission.

2. Enzymatic Functions

Thiamine phosphoric acid esters are integral to several enzymatic reactions:

  • Decarboxylation Reactions : TDP is vital for the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle. This process is crucial for energy production in aerobic respiration .
  • Amino Acid Metabolism : Thiamine derivatives are involved in the metabolism of branched-chain amino acids, influencing protein synthesis and energy utilization .

3. Role in Metabolism

Thiamine phosphoric acid esters regulate metabolic pathways:

  • Energy Metabolism : They facilitate the conversion of carbohydrates into energy, impacting overall metabolic health. Deficiency can lead to conditions such as Wernicke-Korsakoff syndrome, characterized by neurological symptoms due to impaired glucose metabolism .
  • Cardiometabolic Health : Studies have shown associations between thiamine levels and cardiometabolic risk factors, suggesting that adequate thiamine intake may mitigate risks associated with metabolic syndrome .

4.1 Cardiometabolic Risk Study

A study involving a Saudi cohort examined the relationship between circulating thiamine levels and cardiometabolic parameters. The findings indicated that higher levels of thiamine were associated with improved insulin sensitivity and lower blood pressure among individuals with metabolic syndrome .

4.2 Neurotransmitter Release

Research indicates that thiamine phosphoric acid esters play a role in the release of acetylcholine, vital for synaptic transmission. Experiments conducted on cholinergic tissues demonstrated that thiamine facilitates neurotransmitter release, highlighting its importance in neuronal function .

5. Analytical Methods for Thiamine Esters

Recent advancements in analytical techniques have improved the quantification of thiamine and its esters:

  • High-Performance Liquid Chromatography (HPLC) : A validated HPLC method allows for rapid measurement of thiamine phosphoric acid esters in whole blood, enhancing our understanding of their physiological roles .
CompoundDetection Limit (nmol/L)Recovery (%)
Thiamine393.0 ± 4.0
TMP397.0 ± 5.4
TDP391.0 ± 3.4

6. Conclusion

This compound exhibits significant biological activity through its roles as a coenzyme and regulator of metabolic processes. Its involvement in energy metabolism, neurotransmitter release, and potential protective effects against cardiometabolic disorders underscores its importance in human health. Ongoing research into its mechanisms will further elucidate its therapeutic potential.

Properties

CAS No.

495-23-8

Molecular Formula

C12H17N4O4PS

Molecular Weight

344.33 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate

InChI

InChI=1S/C12H17N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19)

InChI Key

HZSAJDVWZRBGIF-UHFFFAOYSA-N

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-]

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-]

Key on ui other cas no.

10023-48-0
495-23-8

physical_description

Solid

Pictograms

Irritant

Synonyms

Monophosphate, Thiamine
Phosphoester, Thiamine
Thiamine Monophosphate
Thiamine Phosphoeste

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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